molecular formula C16H24N4O4 B1383171 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate CAS No. 1445950-76-4

5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate

Cat. No. B1383171
M. Wt: 336.39 g/mol
InChI Key: JEHGJBCIXLHGHA-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-c]pyridine, which is a valuable molecular scaffold that has been widely used in the search for biologically active compounds . The design of these compounds is usually based on the structural modification of the triazole or pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazoles, for example, are known to participate in a variety of reactions due to the presence of the triazole ring .

Scientific Research Applications

P2X7 Receptor Antagonist Development

  • The compound is part of a group of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are potent and selective brain-penetrant P2X7 antagonists. These compounds show promising pharmacokinetic profiles for oral dosing and demonstrate robust in vivo target engagement (Letavic et al., 2017).

Synthesis and Characterization

  • The compound's synthesis involves starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The Schiff base compounds formed through this process have been characterized using various spectroscopic methods (Çolak et al., 2021).

Role in Cardiovascular Research

  • Similar compounds, such as 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, have been investigated for their potential as cardiovascular agents, exhibiting promising coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Potential Applications in Mood Disorders

  • The compound is part of a group of novel P2X7 antagonists, which have shown potential in preclinical trials for mood disorders. Their development involved a dipolar cycloaddition reaction process, yielding compounds with notable solubility and good tolerability in preclinical species (Chrovian et al., 2018).

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities observed for other triazole derivatives .

properties

IUPAC Name

5-O-tert-butyl 4-O-methyl 1-(cyclopropylmethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-7-11-12(13(19)14(21)23-4)17-18-20(11)9-10-5-6-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHGJBCIXLHGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)N=NN2CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Reactant of Route 3
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Reactant of Route 4
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Reactant of Route 6
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate

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